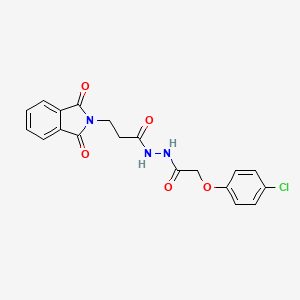
N'-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an isoindolinone moiety, and a hydrazide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with isoindolinone derivative: The hydrazide intermediate is then coupled with a suitable isoindolinone derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Affecting the transcriptional regulation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenoxy)acetylhydrazide: A simpler analog with similar functional groups.
3-(1,3-dioxoisoindolin-2-yl)propanehydrazide: Lacks the chlorophenoxy group but retains the isoindolinone and hydrazide moieties.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the hydrazide and isoindolinone components.
Uniqueness
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H16ClN3O5 |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
N'-[2-(4-chlorophenoxy)acetyl]-3-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C19H16ClN3O5/c20-12-5-7-13(8-6-12)28-11-17(25)22-21-16(24)9-10-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-8H,9-11H2,(H,21,24)(H,22,25) |
Clé InChI |
NDJKHUIYGOGODP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



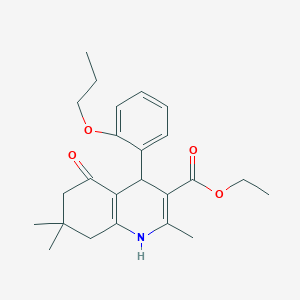

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
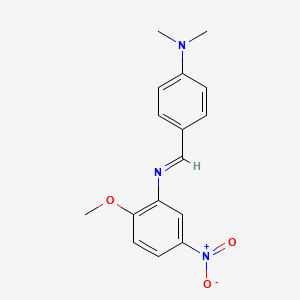
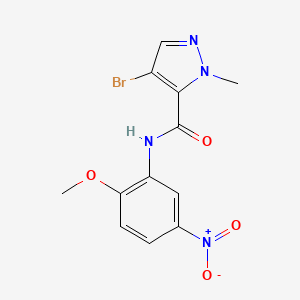
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
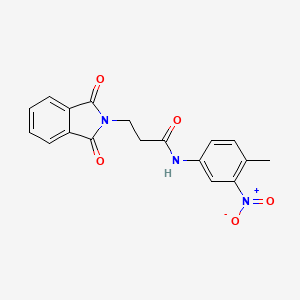
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
![(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)
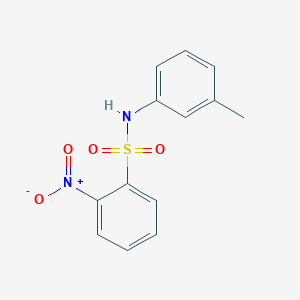
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701055.png)
